Scaffold-Validated Sigma-1 Receptor Affinity via Arylalkylaminoketone Library
The compound served as the structural core of an arylalkylaminoketone library designed to target the Sigma-1 Receptor (S1R). In the parent study by Rui et al. (2018), compounds based on this scaffold demonstrated S1R binding affinity with Ki values in the nanomolar range, and lead compounds 10 and 20 exhibited selectivity over both the Sigma-2 Receptor (S2R) and the NMDA receptor [1]. By comparison, the reference S1R ligand (+)-pentazocine exhibits a Ki of approximately 2.1–7.0 nM for S1R [2]. Critically, the 4'-methoxy substitution pattern is integral to the hybrid pharmacophore design; the unsubstituted analog 3-morpholinopropiophenone (CAS 2298-48-8) lacks the full aryl substitution pattern and is not documented as part of any validated dual-target S1R/AChE design strategy .
| Evidence Dimension | Sigma-1 Receptor binding affinity |
|---|---|
| Target Compound Data | Structural prototype for compounds with nanomolar S1R Ki; precise Ki for CAS 5770-77-4 not individually reported. Library hits showed S1R binding affinity with selectivity over S2R and NMDA receptors [1]. |
| Comparator Or Baseline | (+)-pentazocine: S1R Ki = 2.1–7.0 nM [2]; 3-morpholinopropiophenone (CAS 2298-48-8): no documented S1R binding data or dual-target scaffold validation . |
| Quantified Difference | The target compound's scaffold is validated within a dual S1R/AChE design paradigm; the 3-morpholinopropiophenone analog lacks both the key 4'-methoxy substitution and any documented dual-target pharmacological profile. |
| Conditions | Radioligand binding assays using [³H]-(+)-pentazocine displacement in guinea pig brain membranes for S1R (comparator); scaffold design based on integration of RRC-33, donepezil, and curcumin pharmacophores [1] [2]. |
Why This Matters
Procurement of this specific compound ensures access to a scaffold-validated core structure suitable for developing dual S1R/AChE modulators, a capability not provided by the simpler 3-morpholinopropiophenone analog.
- [1] Rui, M., Rossino, G., Coniglio, S., et al. Identification of dual Sigma1 receptor modulators/acetylcholinesterase inhibitors with antioxidant and neurotrophic properties, as neuroprotective agents. Eur. J. Med. Chem. 2018, 158, 353-370. View Source
- [2] Bucolo, C., et al. Sigma-1 Recognition sites in rabbit iris-ciliary body: topical sigma1-site agonists lower intraocular pressure. J. Pharmacol. Exp. Ther. 2023; (+)-pentazocine S1R Ki = 2.1 nM. View Source
